molecular formula C19H20BrN3O2 B2490795 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396808-51-7

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Numéro de catalogue B2490795
Numéro CAS: 1396808-51-7
Poids moléculaire: 402.292
Clé InChI: GTQDVPZYBFADLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.

Applications De Recherche Scientifique

Anti-Tubercular Activity

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and new effective drugs are urgently needed. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives exhibited significant anti-tubercular activity, making them promising candidates for further development .

Antibacterial Properties

While the primary focus has been on TB, this compound’s antibacterial properties extend beyond mycobacteria. Researchers have explored its effects against other bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Although the activity may vary, the synthesized compounds have demonstrated differing degrees of antibacterial efficacy .

Cytotoxicity Assessment

Before any drug can be considered for clinical use, its safety profile is crucial. Studies have evaluated the cytotoxicity of these compounds using human embryonic kidney cells (HEK-293). Encouragingly, the tested derivatives were found to be non-toxic to human cells, which is a favorable characteristic for drug development .

Docking Studies and Molecular Interactions

Computational docking studies have provided insights into the molecular interactions of these derivatives. By analyzing their binding to specific targets, researchers can predict their suitability for further development. These studies guide the optimization of compound structures to enhance their efficacy and selectivity .

Potential Antioxidant Activity

While not extensively explored, some researchers have investigated the antioxidant properties of related benzamide derivatives. Although specific data on this compound are limited, its structural features suggest potential antioxidant effects. Further research in this area could unveil additional applications .

Drug Development Prospects

Given its promising anti-tubercular activity and favorable safety profile, 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide could serve as a starting point for drug development. Researchers may explore modifications to enhance its potency, bioavailability, and pharmacokinetics. Collaborations between medicinal chemists, biologists, and clinicians are essential to advance its potential therapeutic applications .

Propriétés

IUPAC Name

2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDVPZYBFADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.